![molecular formula C17H23ClN2O2 B10860133 [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate](/img/structure/B10860133.png)
[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate is a complex organic compound featuring a bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The bicyclo[3.3.1]nonane framework is a common motif in many biologically active molecules, making this compound of significant interest to researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[3.3.1]nonane core can be synthesized through a Diels-Alder reaction, followed by functional group modifications.
Introduction of the Diazabicyclo Moiety: The diazabicyclo moiety is introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the bicyclic amine with 4-chlorobenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups. Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).
Reduction: Reduction reactions can target the ester group, converting it to an alcohol. Typical reducing agents include LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoate moiety. Reagents such as NaOH (sodium hydroxide) or K₂CO₃ (potassium carbonate) can facilitate these reactions.
Major Products
Oxidation: Oxidation of the ethyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the ester group results in the corresponding alcohol.
Substitution: Substitution reactions can replace the chlorine atom with various nucleophiles, forming different functionalized benzoates.
科学研究应用
Chemistry
In chemistry, [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new catalysts and ligands for asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure is similar to that of many natural products, making it a candidate for developing new therapeutic agents.
Medicine
Medically, the compound is investigated for its potential use in treating various diseases. Its structure allows it to interact with specific biological targets, making it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
Similar Compounds
- [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] benzoate
- [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-methylbenzoate
Uniqueness
Compared to similar compounds, [(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate is unique due to the presence of the chlorine atom on the benzoate moiety. This chlorine atom can significantly influence the compound’s reactivity and interaction with biological targets, enhancing its potential as a pharmacological agent.
属性
分子式 |
C17H23ClN2O2 |
|---|---|
分子量 |
322.8 g/mol |
IUPAC 名称 |
[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C17H23ClN2O2/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12/h4-7,13-14,16H,3,8-11H2,1-2H3/t13-,14-/m1/s1 |
InChI 键 |
PMCPYLGCPSNSLS-ZIAGYGMSSA-N |
手性 SMILES |
CCN1C[C@H]2CN(C[C@H](C1)C2OC(=O)C3=CC=C(C=C3)Cl)C |
规范 SMILES |
CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


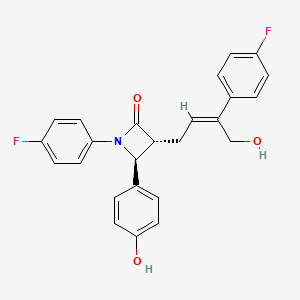
![1-[(1S,2R,5R,7R,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone](/img/structure/B10860057.png)
![5-chloro-N-[[(5S)-3-[4-(5,6-dihydro-2H-1,2,4-triazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide;methanesulfonic acid](/img/structure/B10860059.png)

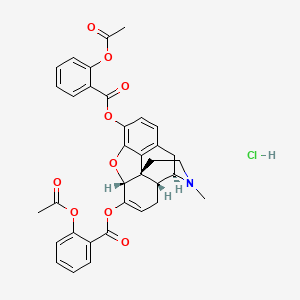
![[(3R,5S,6S,7S,8S,9S,12R,13S,14R,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B10860074.png)
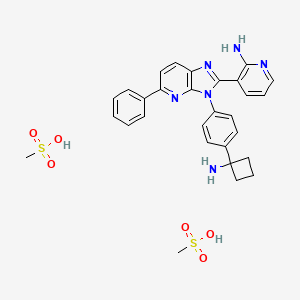
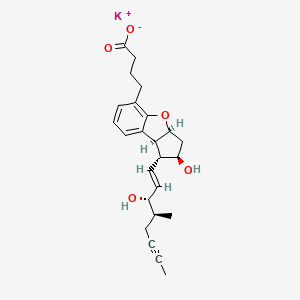
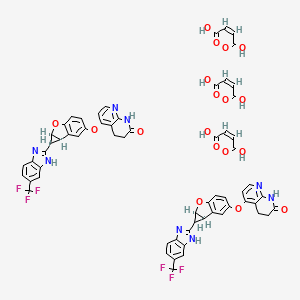
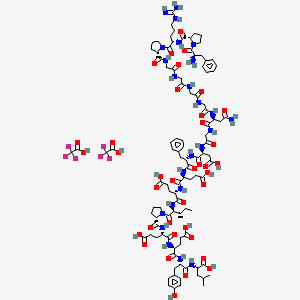
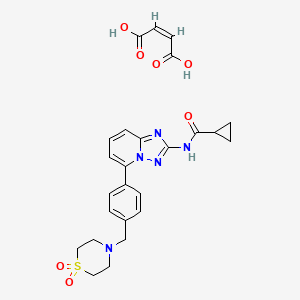
![Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid](/img/structure/B10860115.png)
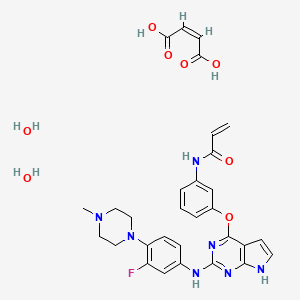
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide](/img/structure/B10860138.png)
